Einecs 234-275-5

Description

Properties

IUPAC Name |

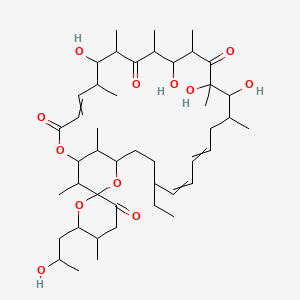

22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQJOHKNJIMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964253 | |

| Record name | 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4955-81-1, 11050-94-5 | |

| Record name | 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oligomycin A, 28-oxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Advanced Synthetic Strategies for Oligomycin B and Its Analogues

Elucidation of Oligomycin (B223565) B's Natural Biosynthetic Pathways

The biosynthesis of Oligomycin B, like its analogues, is a complex process orchestrated by a suite of enzymes encoded by a dedicated gene cluster. Understanding this natural assembly line provides insights into the formation of its unique chemical architecture.

Identification of Key Enzymatic Transformations and Intermediates

The biosynthesis of the oligomycin carbon skeleton is accomplished by a Type I polyketide synthase (PKS) system. This enzymatic machinery assembles the molecule from simple precursor units like acetate, propionate (B1217596), and butyrate. agscientific.com The core structure is formed through a series of condensation reactions, with each step controlled by specific domains within the large PKS enzymes.

Key transformations in the pathway include:

Polyketide chain assembly: Catalyzed by the modular PKS, which sequentially adds and modifies extender units to build the polyketide backbone. researchgate.net

Post-PKS modifications: After the initial polyketide chain is assembled and released, it undergoes further enzymatic modifications. These include oxidations, which are often catalyzed by cytochrome P450 monooxygenases, to install the various hydroxyl groups and form the spiroketal moiety characteristic of the oligomycin family. researchgate.net The formation of the macrocyclic lactone is another critical step, likely facilitated by a dedicated thioesterase domain within the PKS or a separate enzyme. researchgate.net

Genetic and Molecular Biology of Oligomycin B Biosynthesis

Genetic studies, particularly in Streptomyces avermitilis, have been instrumental in delineating the biosynthetic pathway of oligomycins. A large gene cluster, designated as olm, spanning approximately 104 kilobases, has been identified as being responsible for oligomycin production. researchgate.net

This cluster contains the genes encoding the necessary enzymatic machinery.

Table 1: Key Genes in the Oligomycin Biosynthesis (olm) Cluster

| Gene/ORF | Encoded Protein/Function | Role in Biosynthesis |

|---|---|---|

| olmA1-A7 | Modular Polyketide Synthase (PKS) | Catalyzes the assembly of the polyketide backbone. researchgate.net |

| olmB | Cytochrome P450 | Likely involved in post-PKS oxidative modifications. researchgate.net |

| olmC | Thioesterase | Potentially involved in the release and cyclization of the polyketide chain. researchgate.net |

| olmR | LuxR-family transcriptional regulator | Regulates the expression of the biosynthetic genes. researchgate.net |

| mcmA | Methylmalonyl-CoA mutase | Provides activated extender units for polyketide synthesis. researchgate.net |

| ccrA | Crotonyl-CoA reductase | Involved in the metabolism of precursor units. researchgate.net |

The olmA genes encode the massive, multifunctional PKS enzymes that are central to the synthesis. researchgate.net Deletion analysis of these genes has confirmed their essential role in producing the oligomycin structure. researchgate.net The presence of regulatory genes like olmR indicates a tightly controlled production process, while other genes in the cluster are responsible for generating the specific building blocks and tailoring the final molecule. researchgate.net

Total Synthesis Approaches to Oligomycin B in Organic Chemistry

The complex, stereochemically rich structure of Oligomycin B presents a significant challenge for synthetic organic chemists. Its total synthesis requires sophisticated strategies to control the numerous stereocenters and construct the large macrolactone and spiroketal systems.

Strategic Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For Oligomycin B and its close analogues like Rutamycin B, a common strategy involves disconnecting the molecule into two major fragments:

A polypropionate fragment: This section contains a chain of repeating propionate units with multiple stereocenters (e.g., the C1-C17 fragment). acs.orgnih.gov

A spiroketal fragment: This distinctive bicyclic ketal system contains the remaining portion of the molecule (e.g., the C20-C34 fragment). creative-biolabs.comacs.org

Figure 1: General Retrosynthetic Disconnection of Oligomycin-type Macrolides Oligomycin B (Target Molecule) || / (Macrolactonization - e.g., Yamaguchi esterification) Seco-acid Precursor || / (Cross-Coupling - e.g., Suzuki reaction) Polypropionate Fragment + Spiroketal Fragment

Design and Synthesis of Oligomycin B Analogues for Mechanistic Studies

Rational Design Principles for Chemical Modifications

The rational design of chemical modifications for Oligomycin B and its analogues is primarily guided by the goal of enhancing their therapeutic potential while minimizing toxicity. A key strategy involves targeting specific structural motifs to improve properties such as target selectivity, metabolic stability, and cell permeability. The elucidation of the high-resolution crystal structure of oligomycin bound to the c10 ring of yeast mitochondrial ATP synthase has been instrumental in this endeavor. nih.govnih.gov This structural information provides a detailed map of the binding site, revealing that the interaction is predominantly hydrophobic, with a crucial hydrogen bond formed between the Glu59 residue of the c-subunit and the oligomycin molecule, mediated by a water molecule. nih.gov

The amino acid residues constituting the oligomycin-binding site are highly conserved between yeast and humans, which explains the broad activity of these compounds. nih.gov However, these residues differ significantly from those in bacterial ATP synthase, accounting for the differential sensitivity. nih.gov This difference presents a key opportunity for the rational design of new antibiotics that selectively target bacterial ATP synthase. nih.gov

Chemical modifications often focus on the side chain of the oligomycin molecule. For instance, a novel approach involved the mesylation of oligomycin A at the 33-hydroxyl group, followed by nucleophilic substitution with sodium azide (B81097) to produce 33-azido-33-deoxy-oligomycin A. nih.gov This azide derivative serves as a versatile intermediate for introducing further modifications via 1,3-dipolar cycloaddition reactions. nih.gov The rationale behind such modifications is to explore new chemical space and identify derivatives with altered biological activity profiles, potentially leading to compounds with improved therapeutic indices. nih.gov

Another design principle involves the synthesis of spiropiperidine-based oligomycin analogues. acs.org Inspired by the core structure of oligomycins, researchers have developed a library of molecules with a 1,3,8-triazaspiro-decan-4-one core, featuring different substitutions at the N1 and N8 positions. acs.org This approach aims to mimic the key structural features responsible for the biological activity of oligomycins while offering a synthetically more accessible scaffold. acs.org

The following interactive table summarizes key rationally designed modifications of oligomycins and the underlying principles.

| Modification Strategy | Target Moiety | Rationale | Desired Outcome |

| Side Chain Modification | 33-hydroxyl group | Introduce diverse functional groups via click chemistry. | Discover novel derivatives with altered bioactivity and intracellular targets. nih.gov |

| Spiroketal Mimicry | Spiroketal core | Synthesize structurally simpler analogues that retain biological activity. | Improve synthetic accessibility and explore new chemical space. acs.org |

| Dehydrogenation | 2-hydroxypropyl side chain | Investigate the importance of the hydroxyl group for activity. | Clarify structure-activity relationships and potentially modulate binding affinity. researchgate.net |

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of the biological activity of Oligomycin B and its analogues. These investigations systematically alter the chemical structure of the molecule and assess the impact of these changes on its inhibitory activity against ATP synthase and its cytotoxic effects.

One key area of SAR investigation has been the modification of the side chain of oligomycin A. The synthesis of 33-O-mesyl oligomycin A and its subsequent conversion to 33-azido-33-deoxy-oligomycin A revealed interesting SAR insights. nih.gov While the mesylated and azido (B1232118) derivatives lost their ability to inhibit F0F1 ATPase, further derivatization of the azido compound with triazole rings through click chemistry restored and, in some cases, enhanced cytotoxicity against cancer cell lines. nih.gov Specifically, derivatives containing 4-phenyltriazole, 4-methoxycarbonyl-triazole, and a 3-dimethylaminoethyl amide of carboxyltriazole demonstrated significant cytotoxicity. nih.gov This suggests that while the 33-hydroxyl group itself may not be essential for ATPase inhibition, the introduction of specific bulky and functionalized moieties at this position can confer potent cytotoxic activity through mechanisms that may extend beyond direct ATPase inhibition. nih.gov

The synthesis and biological evaluation of 33-dehydrooligomycin A, where the 2-hydroxypropyl side chain is oxidized to a keto group, provided further SAR data. researchgate.net This modification resulted in a roughly twofold decrease in antimicrobial activity compared to oligomycin A. researchgate.net Docking studies indicated a slightly reduced binding affinity of the dehydro derivative for FOF1-ATP synthase, which correlated with its reduced biological activity. researchgate.net This finding underscores the importance of the 2-hydroxypropyl side chain for optimal interaction with the target enzyme.

The following table presents a summary of key SAR findings for Oligomycin analogues.

| Compound/Analogue | Structural Modification | Impact on Activity | Reference |

| 33-O-mesyl oligomycin A | Mesylation of the 33-hydroxyl group | Loss of F0F1 ATPase inhibitory activity. | nih.gov |

| 33-azido-33-deoxy-oligomycin A | Replacement of 33-hydroxyl with an azido group | Loss of F0F1 ATPase inhibitory activity. | nih.gov |

| 33-deoxy-33-(1,2,3-triazol-1-yl)oligomycin A derivatives | Addition of substituted triazole rings at the 33-position | High cytotoxicity against cancer cell lines. | nih.gov |

| 33-dehydrooligomycin A | Oxidation of the 2-hydroxypropyl side chain to a keto group | Approximately twofold weaker antimicrobial activity compared to oligomycin A. | researchgate.net |

Molecular and Cellular Mechanisms of Oligomycin B Action

Detailed Mechanism of Mitochondrial F1F0 ATP Synthase Inhibition by Oligomycin (B223565) B

The F1F0 ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane, is responsible for synthesizing the majority of cellular ATP through oxidative phosphorylation. nih.gov The enzyme consists of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner membrane and functions as a proton channel. nih.gov Oligomycin B's inhibitory action is targeted specifically at the F0 domain. toku-e.comyoutube.combioblast.at

For many years, the precise binding location of oligomycin on the F0 subunit was not fully understood. nih.gov High-resolution crystal structures have since revealed that oligomycin binds to the surface of the c-subunit ring within the F0 domain. nih.govrcsb.org The c-ring is a homo-oligomeric structure composed of multiple copies of the c-subunit protein, which assembles into a rotor that rotates as protons pass through the F0 channel. nih.gov

Oligomycin B binds at the interface between two adjacent c-subunit molecules. nih.gov The binding site is strategically positioned at the proton access channel formed by subunit-a and the c-ring. nih.gov The interaction is primarily hydrophobic, with the hydrophobic face of the oligomycin molecule covering the hydrophobic surface of the c-subunits. nih.govrcsb.org A critical interaction involves the carboxyl side chain of a conserved glutamate (B1630785) residue (Glu59 in yeast) on the c-subunit, which is essential for proton translocation. nih.gov Oligomycin binding locks this crucial residue in place, forming a hydrogen bond via a bridging water molecule, and shields it from the aqueous environment of the proton channel. nih.govrcsb.org The amino acid residues that constitute this binding site are highly conserved between yeast and humans, which explains its potent effect in eukaryotes, but differ significantly from those in bacteria, accounting for the differential sensitivity. nih.govrcsb.org

| Interacting Component | Nature of Interaction | Key Residue/Feature | Reference |

|---|---|---|---|

| Two adjacent c-subunits | Primary binding locus | Interface between subunits | nih.gov |

| Glutamate (Glu59 in yeast) | Hydrogen bond (via water) | Essential for proton translocation | nih.govrcsb.org |

| C-subunit surface | van der Waals / Hydrophobic interactions | Extensive contacts between oligomycin and subunit-c atoms | nih.gov |

The binding of Oligomycin B induces significant conformational changes that have allosteric effects on the entire ATP synthase complex. By anchoring itself to the c-ring, oligomycin effectively "locks" the rotor, preventing its rotation. nih.gov This physical obstruction of the c-ring's movement is the primary mechanism of inhibition. The binding event stabilizes the c-ring in a specific conformation where the essential glutamate residue (Glu59) is turned inward and shielded, preventing it from participating in the proton relay system. nih.gov

The inhibitory signal is transmitted to the catalytic F1 domain through the central and peripheral stalks that connect F0 and F1. The Oligomycin-Sensitivity Conferring Protein (OSCP), located at the top of the F1 domain where it connects to the peripheral stalk, is crucial for this process. creative-biolabs.comnih.govmdpi.com Although oligomycin does not bind directly to OSCP, the protein is essential for conferring sensitivity to the inhibitor. nih.gov The conformational arrest of the F0 rotor prevents the rotation of the central stalk (composed of γ, δ, and ε subunits) within the F1's α3β3 hexamer. mdpi.com This rotational arrest blocks the sequential conformational changes in the β subunits of the F1 domain that are necessary for ATP synthesis and release. mdpi.com

The rotation of the c-ring is directly coupled to the translocation of protons across the inner mitochondrial membrane down their electrochemical gradient. nih.gov By physically blocking this rotation, Oligomycin B effectively stalls the flow of protons through the F0 channel. toku-e.comyoutube.combioblast.at This action decouples the proton motive force from ATP synthesis. creative-biolabs.com In coupled mitochondria, this inhibition of proton flow and ATP synthesis leads to a buildup of the proton gradient, resulting in hyperpolarization of the inner mitochondrial membrane. toku-e.combioblast.at

The enzyme can also operate in reverse, hydrolyzing ATP to pump protons. Oligomycin inhibits this ATP hydrolysis activity as well, but only when the F1 and F0 domains are properly coupled. nih.gov The sensitivity to oligomycin is lost if the F1 domain becomes detached from the F0 domain, demonstrating that the inhibitor's effect on ATP hydrolysis is a direct consequence of blocking proton transport in a structurally intact enzyme. nih.govmdpi.com

Downstream Cellular Consequences of ATP Synthase Inhibition by Oligomycin B

Inhibition of the F1F0 ATP synthase by Oligomycin B has profound effects on cellular metabolism and mitochondrial function, which have been extensively studied in various in vitro and non-human models.

The most immediate consequence of ATP synthase inhibition is the cessation of ATP production via oxidative phosphorylation (OXPHOS). nih.govapexbt.com This leads to a rapid perturbation in the cell's energy balance. Studies in various cancer cell lines have shown that treatment with oligomycin can cause a statistically significant drop in total cellular ATP levels, typically within the first few hours of exposure. nih.gov

To compensate for the loss of mitochondrial ATP, cells with sufficient glycolytic capacity upregulate glycolysis to generate ATP. nih.gov This metabolic shift is characterized by an increase in the extracellular acidification rate (ECAR), a proxy for lactate (B86563) secretion from glycolysis. nih.gov In several cancer cell lines, oligomycin treatment was shown to completely inhibit OXPHOS activity within an hour, followed by a compensatory acceleration of glycolysis over the next several hours. nih.govapexbt.com Interestingly, in some cell lines, this glycolytic compensation is sufficient to restore total cellular ATP levels to near-normal after the initial drop. nih.govnih.gov The degree of this compensatory response varies between cell types, depending on their intrinsic bioenergetic organization (i.e., their relative reliance on OXPHOS versus glycolysis). nih.gov

| Cell Line | Effect on OXPHOS | Effect on Glycolysis | Effect on Cellular ATP | Reference |

|---|---|---|---|---|

| H1299 | Complete inhibition | Accelerated (large gain) | Initial 5-8% drop, recovered by 4h | nih.gov |

| 786-0 | Complete inhibition | Accelerated (small gain) | No significant drop | nih.gov |

| SW480 | Inhibited oxygen consumption | Compensatory ATP production implied | Decreased ATP levels | nih.gov |

| A549, H1975, H520, H838, U87mG | Complete inhibition | Various levels of gain | Maintained after 6h | apexbt.com |

Beyond the direct inhibition of ATP synthesis, oligomycin induces a broader state of mitochondrial dysfunction and elicits cellular stress responses. In 3T3L1 adipocytes, oligomycin treatment not only reduced respiration but also increased mitochondrial membrane potential and the production of reactive oxygen species (ROS). nih.gov This mitochondrial dysfunction was sufficient to induce insulin (B600854) resistance in these cells. nih.gov

The energy stress caused by ATP depletion can activate stress-sensing pathways, notably the AMP-activated protein kinase (AMPK) pathway. nih.govspandidos-publications.com In OXPHOS-dependent cancer cells, oligomycin treatment leads to the activation of AMPK, a key regulator of cellular energy homeostasis. nih.gov In lung cancer cells, oligomycin-induced mitochondrial dysfunction has been shown to promote cell migration and invasion by upregulating the expression of phosphorylated AKT and AMPK. spandidos-publications.com

Furthermore, in a non-human in vivo model, the injection of oligomycin into rat knee joints was shown to trigger an inflammatory response. nih.gov This was accompanied by an increase in both cellular and mitochondrial ROS production in the synovial tissue, demonstrating that mitochondrial dysfunction can directly provoke an inflammatory and oxidative stress response in tissues. nih.gov

Modulation of Cellular Redox Homeostasis and Reactive Oxygen Species Generation (in vitro/non-human models)

Oligomycin B, a potent inhibitor of mitochondrial F1F0 ATP synthase, significantly influences cellular redox homeostasis, primarily by augmenting the generation of reactive oxygen species (ROS). toku-e.comcellsignal.com By blocking the proton channel of ATP synthase, oligomycin hyperpolarizes the inner mitochondrial membrane, which impedes the electron transport chain (ETC) and leads to an increase in mitochondrial ROS (mtROS) production. toku-e.combioblast.at This effect is not merely a byproduct of ATP synthesis inhibition but a direct consequence of the altered electron flow dynamics within the ETC.

Studies have demonstrated that inhibiting ATP synthase with oligomycin can lead to a considerable increase in ROS generation. researchgate.net For instance, in HT-22 cells, treatment with oligomycin resulted in elevated cellular ROS levels. researchgate.net The mechanism often involves reverse electron transfer (RET), where electrons flow backward through Complex I, reducing NAD+ to NADH and producing superoxide. This process is a major source of ROS under conditions of mitochondrial hyperpolarization induced by compounds like oligomycin. nih.gov

Furthermore, research indicates that the context of cellular metabolism dictates the extent of ROS production. In macrophages stimulated with lipopolysaccharide (LPS), mitochondria are repurposed from ATP production to succinate-dependent ROS generation to drive a pro-inflammatory phenotype. nih.gov This process involves an increase in mitochondrial membrane potential, which is required for the pro-inflammatory effects. nih.gov The addition of oligomycin to these cells has little effect on respiration that is already altered by LPS, highlighting a shift away from ATP synthesis. nih.gov

In isolated mitochondria, the addition of ADP in the presence of oligomycin was found to significantly enhance ROS production. frontiersin.org This is because oligomycin prevents the proton entry that would normally be coupled to ATP synthesis, leading to an increased matrix pH and subsequent ROS generation. frontiersin.org This suggests that the regulation of proton flux across the inner mitochondrial membrane is a critical determinant of ROS production.

Table 1: Research Findings on Oligomycin B and ROS Generation

| Cell/Model System | Observation | Implication | Reference(s) |

|---|---|---|---|

| HT-22 Cells | Treatment with oligomycin induced cellular ROS production. | Direct evidence of oligomycin's role in elevating ROS levels in a neuronal cell line. | researchgate.net |

| Isolated Mitochondria | Addition of ADP in the presence of oligomycin enhanced ROS production. | Demonstrates that blocking proton influx via ATP synthase, while substrates are available, increases ROS. | frontiersin.org |

| Macrophages (LPS-stimulated) | Mitochondria shift to succinate-dependent ROS generation; oligomycin has little further effect on respiration. | Highlights a metabolic reprogramming where ROS production is prioritized over ATP synthesis, a state mimicked by oligomycin's primary action. | nih.gov |

| Caco-2 intestinal epithelial cells | Inhibition of ATP synthase with oligomycin distorts tight junction protein ZO-1, an effect possibly mediated by mtROS. | Suggests a link between oligomycin-induced ROS and cellular structural integrity. | researchgate.net |

Investigation of Other Putative Biological Targets of Oligomycin B

While the primary and most well-characterized target of Oligomycin B is the F1F0 ATP synthase, research has uncovered other potential biological binding partners and cellular effects that are independent of its canonical role in inhibiting mitochondrial respiration. These findings suggest a broader pharmacological profile for this compound.

Identification of Novel Protein or Lipid Binding Partners

Beyond its well-documented interaction with the F0 subunit of ATP synthase, Oligomycin B's effects may be mediated through other molecular partners. toku-e.comnih.gov

Protein Binding Partners: A significant finding is the role of the Oligomycin-Sensitivity Conferring Protein (OSCP), a subunit of the ATP synthase complex. nih.gov Recent studies have established that OSCP is a binding target for Cyclophilin D (CypD), a protein that facilitates the opening of the mitochondrial permeability transition pore (PTP), a key event in some forms of cell death. nih.govnih.gov This interaction is noteworthy as agents that bind OSCP, such as benzodiazepine (B76468) 423, can also induce apoptosis, suggesting that the ATP synthase itself, through the OSCP subunit, can be switched to a death-promoting channel. nih.gov This positions OSCP as a crucial nexus for regulating both cell life and death, with its function being modulated by binding partners other than just the core components of the ATP synthase.

Lipid and Ion Channel Interactions: Investigations into the relationship between mitochondrial ATPase and lipids have shown that the enzyme requires phospholipids (B1166683) for its activity. nih.gov Oligomycin acts as a competitive inhibitor with respect to several phospholipids, suggesting an interaction or interference at the lipid-protein interface of the enzyme complex. nih.gov Furthermore, studies have revealed that Oligomycin B can inhibit store-operated channels (SOC) and volume-activated Cl- currents. portlandpress.com This inhibition occurs at concentrations significantly higher than those needed to block mitochondrial ATP production and follows a different potency ranking among oligomycin analogs, indicating a mechanism independent of its mitochondrial effects. portlandpress.com This suggests a direct interaction with these channel proteins or a closely related regulatory component. portlandpress.com

Table 2: Putative Novel Binding Partners of Oligomycin B

| Binding Partner | Type | Context of Interaction | Implication | Reference(s) |

|---|---|---|---|---|

| Cyclophilin D (CypD) | Protein | Binds to the Oligomycin-Sensitivity Conferring Protein (OSCP) subunit of ATP synthase. | Modulates the mitochondrial permeability transition pore (PTP), linking energy metabolism to cell death pathways. | nih.govnih.gov |

| Store-Operated Channels (SOC) | Ion Channel | Direct or indirect inhibition, independent of mitochondrial ATP synthesis. | Reveals a non-mitochondrial target for oligomycin, affecting cellular calcium signaling. | portlandpress.com |

| Volume-activated Cl- currents | Ion Channel | Direct or indirect inhibition. | Expands the known pharmacological profile of oligomycin to include modulation of other ion channels. | portlandpress.com |

| Phospholipids | Lipid | Competitively inhibits phospholipid activation of mitochondrial ATPase. | Suggests an interplay at the lipid-protein interface, affecting enzyme function. | nih.gov |

Non-Mitochondrial Effects and Related Signaling Pathways

The cellular consequences of Oligomycin B treatment extend beyond the immediate bioenergetic crisis, triggering a cascade of signaling events and revealing effects not directly linked to mitochondrial ATP synthesis.

One of the most significant non-mitochondrial effects is the inhibition of store-operated Ca2+ channels (SOCs). portlandpress.com This action was demonstrated to be independent of mitochondrial ATP depletion, as fixing cytosolic ATP levels did not prevent the inhibitory effect of oligomycin on the Ca2+-release-activated Ca2+ current (Icrac). portlandpress.com This points to a more direct interaction with cellular calcium homeostasis machinery.

The primary mitochondrial effect—inhibition of oxidative phosphorylation (OXPHOS)—serves as a potent trigger for cellular stress signaling pathways. apexbt.com A key pathway activated by the resulting energy imbalance and drop in ATP levels is the AMP-activated protein kinase (AMPK) pathway. apexbt.comnih.gov Treatment of cancer cells with oligomycin leads to the phosphorylation and activation of AMPK, which in turn phosphorylates downstream targets like acetyl-CoA carboxylase. apexbt.comnih.gov This represents a critical cellular response to restore energy homeostasis by switching on catabolic pathways and switching off anabolic processes.

Furthermore, oligomycin's impact on cellular metabolism has been linked to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov In macrophages, the metabolic shift induced by LPS, which can be mimicked by oligomycin, involves succinate (B1194679) accumulation that leads to HIF-1α stabilization. nih.gov This links the inhibition of mitochondrial respiration directly to a key transcription factor that governs cellular adaptation to low oxygen and metabolic stress. Oligomycin has also been shown to suppress TNF-induced apoptosis, an effect attributed to its action on the F0 component of H+-ATP-synthase, suggesting a role for the enzyme complex in apoptotic signaling pathways beyond mere energy supply. nih.gov

Table 3: Non-Mitochondrial Effects and Signaling Pathways Modulated by Oligomycin B

| Effect/Pathway | Description | Mechanism | Reference(s) |

|---|---|---|---|

| Inhibition of Store-Operated Channels (SOC) | Blocks Ca2+ influx through SOCs. | Independent of mitochondrial ATP depletion; likely a direct or proximal interaction with the channel complex. | portlandpress.com |

| AMPK Activation | Activates the AMP-activated protein kinase signaling pathway. | Triggered by ATP imbalance and a drop in cellular ATP levels due to OXPHOS inhibition. | apexbt.comnih.gov |

| HIF-1α Stabilization | Promotes the stabilization of the HIF-1α transcription factor. | Linked to the accumulation of metabolites like succinate when the electron transport chain is inhibited. | nih.govnih.gov |

| Suppression of TNF-induced Apoptosis | Inhibits cytochrome c release and apoptosis induced by Tumor Necrosis Factor (TNF). | Involves the F0 component of H+-ATP-synthase, suggesting its participation in the mitochondrial permeability transition pore (PTP) regulation. | nih.gov |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Acetyl-CoA carboxylase |

| ADP (Adenosine diphosphate) |

| Antimycin A |

| ATP (Adenosine triphosphate) |

| Benzodiazepine 423 |

| Cyclophilin D (CypD) |

| Einecs 234-275-5 |

| Fructose |

| HIF-1α (Hypoxia-Inducible Factor-1α) |

| Lipopolysaccharide (LPS) |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |

| NADH (Nicotinamide adenine dinucleotide, reduced) |

| Oligomycin |

| Oligomycin A |

| Oligomycin B |

| Oligomycin C |

| Rotenone |

| Succinate |

Biological Studies and Applications of Oligomycin B As a Research Tool

Effects on Cellular Processes and Signaling Pathways (In vitro models)

Oligomycin (B223565) B's primary mechanism of action is the inhibition of the F1F0 ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation (OXPHOS) in mitochondria. By blocking the proton channel (F0 subunit) of this complex, Oligomycin B effectively halts the production of ATP from cellular respiration. toku-e.comwikipedia.orgbioblast.at This profound impact on cellular energy homeostasis triggers a cascade of downstream effects, influencing cell viability, growth, and death pathways.

Mechanistic Studies of Oligomycin B on Cell Viability and Growth Modulation

The inhibition of mitochondrial ATP synthesis by Oligomycin B directly impacts cell viability and growth, with the specific outcome often depending on the cell type and its metabolic phenotype. In many cancer cell lines, which are highly reliant on glycolysis (the "Warburg effect"), the immediate impact of OXPHOS inhibition can be partially compensated by an increase in glycolytic flux. nih.gov For instance, in H1299 cancer cells, treatment with Oligomycin B leads to a complete suppression of respiration within an hour, followed by an accelerated rate of glycolysis. nih.gov

However, this compensatory mechanism is not always sufficient to sustain normal cellular functions, leading to growth inhibition. Studies have shown that the sensitivity of cancer cells to Oligomycin B is proportional to their dependence on OXPHOS. nih.gov In SW480 colon cancer cells, increasing concentrations of Oligomycin B (1 µM and 5 µM) resulted in a dose-dependent decrease in cell viability, with reductions of 15.5% and 20.1%, respectively, after 20 hours of treatment. nih.gov

The modulation of cell viability by Oligomycin B is intricately linked to cellular ATP levels. In OXPHOS-dependent cancer cells, Oligomycin B can induce a transient drop in ATP levels, which in some cases can be restored by the upregulation of glycolysis. nih.gov This bioenergetic adaptation highlights the metabolic plasticity of cancer cells in response to mitochondrial stress.

Table 1: Effect of Oligomycin B on Cell Viability in Different In Vitro Models

| Cell Line | Concentration | Exposure Time | Observed Effect on Viability | Reference |

| SW480 (colon cancer) | 1 µM | 20 hours | 15.5% decrease | nih.gov |

| SW480 (colon cancer) | 5 µM | 20 hours | 20.1% decrease | nih.gov |

| H1299 (lung cancer) | 100 ng/mL | Not specified | Growth inhibition without increased cell death | nih.gov |

| H1650 (lung cancer) | Not specified | Not specified | 35% growth inhibition | nih.gov |

Elucidation of Autophagy and Apoptosis Induction Mechanisms by Oligomycin B

Oligomycin B is a known inducer of apoptosis, or programmed cell death, in various cell types. toku-e.commedchemexpress.com The primary trigger for this process is the disruption of mitochondrial function. Inhibition of ATP synthase leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway. nih.gov This was observed in both doxorubicin-sensitive (HepG2) and doxorubicin-resistant (R-HepG2) human hepatocarcinoma cells, where Oligomycin B treatment led to mitochondrial depolarization, cytochrome c release, and subsequent DNA fragmentation. nih.gov

Interestingly, Oligomycin B can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. The relationship between Oligomycin B-induced autophagy and apoptosis is complex. In some contexts, autophagy may act as a survival mechanism to cope with the metabolic stress induced by ATP depletion. In other scenarios, excessive or prolonged autophagy can culminate in apoptotic cell death.

Influence of Oligomycin B on Cell Cycle Regulation

The availability of cellular energy is a critical checkpoint for cell cycle progression. By depleting mitochondrial ATP, Oligomycin B can induce cell cycle arrest, primarily at the G1 phase. nih.gov This arrest prevents cells from committing to DNA replication (S phase) under conditions of energy stress.

A key molecular mechanism underlying this G1 arrest is the downregulation of Cyclin D1, a crucial protein for the G1/S transition. nih.gov Research has shown that Oligomycin B treatment leads to a reduction in Cyclin D1 protein levels. nih.gov More specifically, in SW480 cells, Oligomycin B was found to promote the proteasomal degradation of Cyclin D1, a process that is at least partially dependent on the phosphorylation of Cyclin D1 at threonine-286. nih.gov This reduction in Cyclin D1 prevents the activation of its partner cyclin-dependent kinases (CDK4/6), thereby keeping the retinoblastoma protein (Rb) in its active, growth-suppressive state and halting the cell cycle in G1. nih.gov Recent studies have further confirmed that oligomycins can induce significant G1-phase cell cycle arrest in cancer cells and markedly reduce the expression of Cyclin D1. nih.gov

Table 2: Effect of Oligomycin B on Cell Cycle Regulatory Proteins

| Cell Line | Treatment | Effect on Protein | Consequence | Reference |

| SW480 (colon cancer) | Oligomycin | Reduced Cyclin D1 protein levels | G1 phase arrest | nih.govnih.gov |

| SW480 (colon cancer) | Oligomycin | Promotes Thr-286 phosphorylation-dependent proteasomal degradation of Cyclin D1 | G1 phase arrest | nih.gov |

Synergistic and Antagonistic Interactions with Other Metabolic Modulators

The ability of Oligomycin B to inhibit oxidative phosphorylation makes it a candidate for combination therapies, particularly with drugs that target other metabolic pathways. A notable example is its synergistic interaction with glycolysis inhibitors, such as 2-deoxyglucose (2-DG). nih.gov The rationale behind this combination is to simultaneously block both major arms of cellular energy production. Cancer cells, when treated with Oligomycin B, often upregulate glycolysis to survive. The addition of 2-DG, which inhibits glycolysis, creates a synthetic lethal condition, leading to enhanced cancer cell death. nih.govresearchgate.net This dual targeting of mitochondrial and glycolytic pathways is a promising strategy for cancer therapy. nih.gov

Furthermore, Oligomycin B has shown synergistic effects with conventional chemotherapeutic agents. In doxorubicin-resistant HepG2 cells, which overexpress the drug efflux pump P-glycoprotein (Pgp), Oligomycin B was found to block Pgp activity. toku-e.comnih.gov This inhibition of Pgp leads to an increased intracellular accumulation of doxorubicin (B1662922), thereby bypassing drug resistance and resulting in enhanced apoptosis when the two drugs are used in combination. nih.gov

In the context of antifungal research, it has been suggested that Oligomycin B could act synergistically with polyene macrolide antibiotics, which target the fungal cell membrane. pnas.org

Table 3: Synergistic and Antagonistic Interactions of Oligomycin B

| Interacting Compound | Cell/Organism Type | Type of Interaction | Mechanism of Interaction | Reference |

| 2-deoxyglucose (2-DG) | Breast cancer cells | Synergistic | Dual inhibition of oxidative phosphorylation and glycolysis | nih.gov |

| Doxorubicin | Doxorubicin-resistant HepG2 cells | Synergistic | Inhibition of P-glycoprotein activity, leading to increased intracellular doxorubicin accumulation | nih.gov |

| Polyene macrolides | Fungi | Potentially Synergistic | Targeting different cellular components (ATP synthase and cell membrane) | pnas.org |

Impact of Oligomycin B on Microbial Physiology and Metabolism

Oligomycin B exhibits significant antimicrobial properties, primarily due to its ability to inhibit the F1F0 ATP synthase, which is a conserved enzyme in many microorganisms.

Mechanistic Basis of Antibacterial and Antifungal Effects

The antifungal activity of oligomycins has been recognized since their discovery. nih.gov They are effective against a range of fungi, including Aspergillus niger and Rhodotorula glutinis. toku-e.com The primary mechanism of this antifungal action is the inhibition of mitochondrial ATP synthase, leading to a depletion of cellular energy and ultimately cell death. nih.gov In the wheat blast fungus Magnaporthe oryzae Triticum, Oligomycin B has been shown to suppress hyphal growth and asexual development. nih.gov

While the antibacterial effects of Oligomycin B are also documented, the detailed mechanisms are still being elucidated. wikipedia.org Inhibition of the F1F0 ATP synthase in bacteria is the core mechanism. This not only depletes ATP but can also lead to a hyperpolarization of the mitochondrial inner membrane. toku-e.com The dissipation of the membrane potential is a known mechanism of action for many antibiotics, as it disrupts essential cellular processes such as nutrient transport and cell division. pnas.org The disruption of the proton motive force, a consequence of ATP synthase inhibition, is likely a key factor in the antibacterial action of Oligomycin B.

Specificity of Oligomycin B Action on Microbial ATP Synthases

Oligomycin B exhibits a marked specificity for eukaryotic F1Fo-ATP synthase, including that of microbial eukaryotes like yeast, while being significantly less effective against the ATP synthases of most bacteria. researchgate.netnih.gov This differential sensitivity is rooted in the structural differences of the enzyme's Fo subunit between these domains of life.

Research has revealed that the amino acid residues forming the oligomycin-binding site on the c-subunit of the ATP synthase are highly conserved from yeast to humans. researchgate.net In contrast, these residues are widely different in bacterial homologs such as Escherichia coli. researchgate.netnih.gov For instance, in E. coli, only two of the corresponding binding site residues are conserved, and a critical glutamic acid residue is replaced by aspartic acid, which alters the hydrogen-bonding network essential for high-affinity oligomycin binding. nih.gov

This specificity allows researchers to use Oligomycin B to selectively inhibit mitochondrial respiration in eukaryotic cells without directly affecting bacterial ATP synthesis in mixed-culture or contamination scenarios. Mutations within the yeast mitochondrial genes encoding subunits of the Fo sector can confer resistance to oligomycin, further highlighting that this region is the specific binding target. nih.gov The inhibitory potency of oligomycins has been quantified in various microbial systems, demonstrating its efficacy against eukaryotic microbes.

Table 1: Inhibitory Action of Oligomycins on Microbial ATP Synthases

| Oligomycin Analog | Target Organism/System | Metric | Value | Source |

|---|---|---|---|---|

| Oligomycin A | Purified Yeast ATP Synthase | EC50 (ATPase Activity) | 107 ± 1.1 nM | researchgate.net |

| Oligomycin B | Plasmopara viticola (zoospores) | IC50 (Motility Inhibition) | 0.15 µg/mL | nih.gov |

| Oligomycin A, B, C (mixture) | Yeast (various strains) | Observation | Some strains are resistant or insensitive | nih.govbioblast.at |

| Oligomycin (general) | Bacterial ATP Synthase | Observation | Largely insensitive due to different binding site residues | researchgate.netnih.gov |

Modulation of Microbial Community Dynamics and Functionality (e.g., Rumen Fermentation)

The rumen of ruminant animals like cattle and sheep contains a complex microbial community responsible for digesting fibrous plant matter into usable energy sources, primarily volatile fatty acids (VFAs). nih.gov The composition and function of this microbial ecosystem are critical for the animal's health and productivity. nih.gov Researchers often seek to modulate this community using feed additives to improve feed efficiency and reduce undesirable byproducts like methane. nih.gov

While various compounds such as essential oils and oligosaccharides have been studied for their effects on rumen fermentation parameters—including gas production, VFA profiles, and microbial populations—the use of Oligomycin B for this specific purpose is not documented in available scientific literature. nih.govnih.gov In principle, an agent that selectively targets certain microbial groups could alter community dynamics. However, given Oligomycin B's primary action against eukaryotic ATP synthase, its direct impact on the predominantly bacterial and archaeal rumen community would be expected to be limited. It might theoretically affect the rumen's eukaryotic members, such as fungi and protozoa, which play roles in fiber degradation and bacterial predation. Alterations to these populations could indirectly influence the bacterial community, but specific studies investigating this effect with Oligomycin B have not been reported in the searched literature.

Research Applications in Non-Human Animal Models

Oligomycin B is a widely utilized tool in research involving non-human animal models and their derived cells to explore fundamental biological processes related to energy metabolism.

Investigating Metabolic Disorders and Bioenergetic Dysregulation (e.g., in animal tissues or cell lines)

By inhibiting ATP synthase, Oligomycin B provides a reliable method to induce acute bioenergetic stress, allowing scientists to study how cells and tissues respond to impaired mitochondrial energy production. This is a cornerstone of research into metabolic disorders where mitochondrial dysfunction is a key feature.

Studies using tissue slices from rat liver have employed oligomycin to investigate the relationship between cellular ATP levels and essential functions like ion transport. biorxiv.org These experiments showed that ion transport was only affected when ATP levels dropped below a critical threshold, demonstrating the cell's resilience and reliance on mitochondrial energy. biorxiv.org Similarly, research on myocardial ischemia has used Oligomycin B in rat models to understand how heart tissue responds to ATP depletion. glpbio.com

In agricultural research, Oligomycin B is used to assess metabolic characteristics. For instance, in bovine sperm, it is used to calculate the rate of ATP production from oxidative phosphorylation, providing key insights into sperm quality and fertility. researchgate.net It has also been used in myoblasts isolated from cattle, pigs, and sheep to study the effects of feed supplements on mitochondrial respiratory activity. nebraska.edu

Table 2: Effects of Oligomycin on Bioenergetic Parameters in Non-Human Animal Models/Cells

| Model System | Oligomycin Concentration | Observed Effect | Source |

|---|---|---|---|

| Rat Liver Slices | High concentrations | Reduced total ATP content by up to 65% | biorxiv.org |

| Rat Cerebral Cortical Neurons | 5 nM | Lowered ATP levels by 75% | mdpi.com |

| Bovine Sperm | 1 µM | Used to inhibit OXPHOS to calculate ATP production rate | researchgate.net |

| Bovine Myoblasts | Not specified | Used to measure ATP-linked respiration and proton leak | nebraska.edu |

| Pig Intestinal Epithelial Cells | Not specified | Used to measure proton leak and oxidative vs. glycolytic function | [17 from previous search] |

Probing Mechanisms of Neurodegeneration in Animal Models

Neurodegenerative diseases are often linked to mitochondrial dysfunction and a failure of cellular bioenergetics. news-medical.net Oligomycin B serves as a critical research tool to simulate this energy crisis in controlled experimental settings, helping to uncover the mechanisms that lead to neuronal death.

In models using neurons derived from human embryonic stem cells, oligomycin treatment is used to mimic the mitochondrial defects seen in conditions like Leigh syndrome. nih.gov These studies have shown that inhibiting ATP synthase leads to a dramatic drop in neuronal ATP levels, which can be partially rescued by targeting other metabolic pathways, such as with the mTOR inhibitor rapamycin. nih.gov Research on isolated rat cerebral cortical neurons demonstrated that even nanomolar concentrations of oligomycin could deplete ATP levels by 75%, leading to a loss of neuronal viability. mdpi.com This highlights the profound dependence of neurons on mitochondrial energy.

One in vivo study noted that administration of Oligomycin B to rats could significantly worsen cerebral edema and mitochondrial impairment, providing a model to test potential neuroprotective agents. glpbio.com By inducing a state of energy failure, Oligomycin B allows researchers to probe the downstream consequences, such as oxidative stress, loss of ion homeostasis, and activation of cell death pathways, that are central to the pathology of neurodegenerative diseases. nih.govmdpi.com

Table 3: Application of Oligomycin B in Neurodegeneration Research Models

| Model System | Key Finding with Oligomycin B | Source |

|---|---|---|

| Human ESC-derived Neurons | Decreased neuronal ATP to ~64% of control; used to model mitochondrial disease | nih.gov |

| Rat Cerebral Cortical Neurons | 5 nM concentration lowered ATP levels by 75%, inducing loss of viability | mdpi.com |

| Rat (in vivo) | Worsened cerebral edema and mitochondrial impairment | glpbio.com |

Utilization in Agricultural and Veterinary Research for Metabolic Studies

In agricultural and veterinary science, understanding and optimizing animal metabolism is key to improving productivity, health, and reproduction. Oligomycin B is a valuable tool in this field for dissecting the metabolic pathways that underpin these traits.

A significant area of application is in reproductive sciences. Studies on bovine sperm use Oligomycin A, a close analog of Oligomycin B, to inhibit oxidative phosphorylation. researchgate.net This allows for the precise calculation of how much ATP is generated by mitochondria, a critical factor for sperm motility and fertilization capacity. researchgate.net Similarly, research on in vitro maturation of bovine oocytes has used oligomycin to reduce mitochondrial ATP production, revealing that proper energy supply during this crucial window is essential for later epigenetic programming of the embryo. [23 from previous search]

Metabolic studies in livestock also benefit from the use of oligomycin. In primary muscle cell cultures (myoblasts) from cattle, sheep, and pigs, oligomycin is used in extracellular flux analyses to determine parameters like ATP-linked respiration and proton leak. nebraska.edu This helps researchers understand how feed additives, such as beta-adrenergic agonists, might alter the efficiency of energy metabolism at a cellular level, potentially leading to increased lean muscle mass. nebraska.edu These applications demonstrate the utility of Oligomycin B in providing fundamental insights into animal physiology, with direct implications for improving agricultural practices.

Advanced Analytical and Spectroscopic Characterization of Oligomycin B in Research

Chromatographic Techniques for Research-Scale Separation and Purification of Oligomycin (B223565) B

Chromatography is an indispensable tool for isolating Oligomycin B from crude extracts of the Streptomyces species that produce it and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of oligomycins. nih.gov A specific method developed for the analysis of Oligomycin B involves using a reversed-phase (RP) column to separate it from other analogs and impurities. nih.gov The detection of oligomycins is typically set at a wavelength of 222 nm. nih.gov In one such method, a gradient elution of acetonitrile (B52724) and water is used to achieve separation. nih.gov The process starts with a 40% concentration of acetonitrile, which is gradually increased to 100% over 25 minutes to elute the compounds. nih.gov For purification purposes, a semi-preparative C18 column can be employed. nih.gov

Table 1: HPLC Method Parameters for Oligomycin B Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | MN 15/4.6 Nucleoshell RP18, 2.7 µm | nih.gov |

| Mobile Phase | Gradient of Acetonitrile (ACN) and Water | nih.gov |

| Gradient | Start at 40% ACN for 1 min, increase to 100% ACN at 25 min | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Detection Wavelength | 222 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for profiling low molecular weight metabolites (<650 Daltons) in biological samples. acs.org This method is particularly useful for investigating the metabolic consequences of inhibiting mitochondrial ATP synthase with Oligomycin B. The analytical workflow involves the injection of a derivatized sample into a gas chromatograph, often in splitless mode, to maximize sensitivity. portlandpress.com The sample is passed through a fused silica (B1680970) capillary column to separate the various metabolites before they enter the mass spectrometer for detection and identification. portlandpress.com

To make non-volatile metabolites like amino acids, sugars, and organic acids suitable for GC analysis, a chemical derivatization step is required to increase their volatility. acs.org In studies examining cellular metabolism, changes in the levels of key intermediates in pathways like glycolysis and the citric acid cycle can be quantified following exposure to a substance like Oligomycin B. portlandpress.com While specific studies detailing the full metabolite profile after Oligomycin B treatment are extensive, the GC-MS technique is a standard approach for such investigations, providing valuable insights into how cells adapt their metabolism when oxidative phosphorylation is blocked. acs.orgportlandpress.com

Mass Spectrometry for Comprehensive Structural Elucidation and Quantification of Oligomycin B

Mass spectrometry (MS) is a critical tool for the structural confirmation and quantification of Oligomycin B. It provides precise mass information that is essential for identifying the compound and its derivatives. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. For Oligomycin B, which has a molecular formula of C₄₅H₇₂O₁₂, HRMS is used to confirm its identity by comparing the experimentally measured mass to the theoretically calculated mass. nih.govunina.it In one analysis, the sodium adduct of Oligomycin B ([M+Na]⁺) was observed at a mass-to-charge ratio (m/z) of 827.4915. nih.gov This is extremely close to the calculated value of 827.4921 for C₄₅H₇₂O₁₂Na, demonstrating the high accuracy of the technique. nih.gov The minute difference, measured in parts per million (ppm), provides high confidence in the compound's identification.

Table 2: High-Resolution Mass Spectrometry Data for Oligomycin B

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄₅H₇₂O₁₂ | nih.govunina.it |

| Adduct Form | [M+Na]⁺ | nih.gov |

| Calculated m/z | 827.4921 | nih.gov |

| Measured m/z | 827.4915 | nih.gov |

| Mass Error | -0.73 ppm | |

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of Oligomycin B by analyzing its fragmentation patterns. In an MS/MS experiment, the intact molecule (the precursor ion) is selected and then broken apart into smaller fragment ions. The resulting pattern is a fingerprint that provides structural information. The fragmentation pattern of Oligomycin B has been successfully analyzed using high-resolution electrospray ionization tandem mass spectrometry (HRESIMS/MS). nih.gov The identification of Oligomycin B can be confirmed by comparing its fragmentation pattern with that of known related structures, such as Oligomycin A. nih.govresearchgate.net The fragmentation of macrolides like oligomycins can involve characteristic processes such as successive retro-aldol reactions. researchgate.net This detailed structural information is crucial for distinguishing between different oligomycin isomers and identifying new, related derivatives in complex biological extracts. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomycin B Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. The structure of Oligomycin B has been confirmed using both ¹H and ¹³C NMR. nih.gov These one-dimensional NMR experiments provide information on the chemical environment of each proton and carbon atom, which is used to piece together the molecule's covalent framework.

For conformational analysis, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) are used to establish connectivity between adjacent protons. gwdg.de More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about which atoms are close to each other in space, which is essential for defining the molecule's 3D shape. While the large macrolactone portion of the oligomycins is relatively rigid, the spiroketal system exhibits greater flexibility. gwdg.de Comparative NMR studies between different oligomycin homologs show very close similarity for the signals corresponding to the macrolactone structure, while differences are observed in the spiro system. gwdg.de These NMR-based conformational studies are critical for understanding how Oligomycin B binds to its target, the F₀ subunit of ATP synthase, and exerts its inhibitory effect.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The definitive structures of complex natural products like Oligomycin B are established through a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. The initial structural determination of Oligomycin B was achieved through a combination of spectroscopy and X-ray crystallography. researchgate.net While the complete assigned NMR dataset for Oligomycin B is not widely published, the application of 1D and 2D NMR techniques is fundamental to the structural elucidation of such polyketide macrolides. nih.govresearchgate.net

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial framework for structural analysis. The ¹H NMR spectrum reveals the number of different proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides information on the carbon skeleton. mdpi.com For a molecule as complex as Oligomycin B (C₄₅H₇₂O₁₂), these 1D spectra exhibit significant signal overlap, necessitating the use of two-dimensional (2D) NMR techniques for complete assignment. mdpi.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms. Key techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton networks within the various fragments of the macrolide ring and its side chains. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon resonance to its attached proton(s). nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is critical for connecting the individual spin systems (identified by COSY) across quaternary carbons, ester carbonyls, and other heteroatoms, ultimately allowing for the complete assembly of the molecular structure. nih.govnih.gov

Table 1: Representative Data from 2D NMR Analysis for Polyketide Structure Elucidation This table is a generalized representation of the data obtained from 2D NMR experiments for a complex macrolide like Oligomycin B.

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations (H-H) | HSQC Correlation (C-H) | HMBC Correlations (H to C) |

|---|---|---|---|---|

| δ 3.85 (m, H-3) | δ 72.4 (C-3) | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

| δ 5.40 (dd, H-5) | δ 125.6 (C-5) | H-4, H-6 | C-5 | C-4, C-6, C-7 |

| δ 1.75 (s, H₃-34) | δ 21.5 (C-34) | None | C-34 | C-1, C-2, C-33 |

Ligand-Observed NMR for Investigating Oligomycin B-Target Interactions

Investigating the interaction between an inhibitor like Oligomycin B and its large protein target, ATP synthase, presents significant technical challenges. Ligand-observed NMR methods are powerful tools for such studies because they focus on the signals of the small molecule (the ligand), which can reveal information about binding events even when the protein target is very large or available only in small quantities. capes.gov.br

Two prominent ligand-observed NMR techniques are Saturation Transfer Difference (STD) NMR and Water-Ligand Observed by Gradient Spectroscopy (WaterLOGSY).

Saturation Transfer Difference (STD) NMR: This technique identifies which parts of a ligand are in close contact with the protein receptor. In an STD NMR experiment, a selective radiofrequency pulse is used to saturate (nullify the signal of) a broad region of the protein's proton spectrum. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is obtained that shows signals only from the ligand that has bound to the protein. nih.govpsu.edu The intensity of the STD signals for different protons on the ligand provides a "binding epitope map," highlighting the specific protons in closest proximity to the protein surface. nih.govpsu.edu For Oligomycin B, an STD NMR experiment would reveal which parts of the macrolide ring and its side chains are buried within the binding pocket of the Fₒ subunit of ATP synthase.

WaterLOGSY: This method also detects ligand binding but does so by observing the transfer of magnetization from bulk water molecules to the ligand via the protein. In the presence of a protein, water molecules at the protein's surface have different properties than bulk water. This difference is exploited to see which ligands interact with the protein. Compounds that bind to the target protein often show NMR signals with an opposite sign compared to non-binding compounds. mdpi.comcapes.gov.br A WaterLOGSY experiment could confirm the binding of Oligomycin B to ATP synthase and provide complementary information to STD NMR regarding the solvent accessibility of different parts of the bound ligand. mdpi.com

While specific published studies applying these techniques to Oligomycin B are scarce, these methods are routinely used to screen for and characterize inhibitors of large protein complexes, making them highly relevant for future research into Oligomycin B and other ATP synthase inhibitors. capes.gov.brresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy of Oligomycin B in Complex with Biological Targets

Determination of Oligomycin B-Protein Co-Crystal Structures

The precise molecular interactions between Oligomycin B and its target have been elucidated primarily through high-resolution structural biology techniques. A landmark achievement was the determination of the 1.9 Å resolution crystal structure of oligomycin bound to the c₁₀ ring of the yeast mitochondrial ATP synthase (PDB ID: 4F4S). researchgate.netbohrium.comnih.gov

In this study, crystals of the isolated c₁₀ ring were soaked in a solution containing a mixture of oligomycins A, B, and C. bohrium.com While the resulting electron density map was best modeled by Oligomycin A, it is believed that Oligomycin B and C were also bound, albeit at a lower occupancy. bohrium.com The high resolution of the structure provided an unambiguous model of how the oligomycin macrolide docks onto the surface of the c-ring, which forms the proton pore of the Fₒ domain. bohrium.comnih.gov The binding of oligomycin was found to stabilize the c-ring assembly, which was a key factor in obtaining high-quality crystals.

Table 2: Crystallographic Data for Oligomycin-Bound Yeast ATP Synthase c₁₀ Ring (PDB: 4F4S) researchgate.net

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 1.90 Å |

| Space Group | I4₁22 |

| R-Value Work | 0.202 |

| R-Value Free | 0.228 |

| Macromolecule | F-ATP synthase subunit c |

| Organism | Saccharomyces cerevisiae (Baker's yeast) |

| Ligand(s) | Oligomycin A (modeled), Water |

Structural Insights into Inhibitor-Enzyme Recognition and Binding

The co-crystal structure revealed in atomic detail how oligomycin inhibits ATP synthase. Oligomycin binds to a hydrophobic patch on the surface of the c₁₀ ring, making contact with two adjacent c-subunits. bohrium.com This binding site is strategically located at the interface with the 'a' subunit, which is proposed to form the proton half-channels required for proton translocation. bohrium.com

The key interactions include:

Hydrophobic Interactions: The hydrophobic face of the oligomycin molecule nestles against the hydrophobic surface of the c-ring helices. bohrium.com

Hydrogen Bonding: A crucial interaction involves the essential glutamate (B1630785) residue (Glu59) of one c-subunit. The carboxyl side chain of Glu59, which is critical for proton translocation, forms a hydrogen bond with the oligomycin molecule via a single, bridging water molecule. bohrium.comnih.gov This interaction effectively "locks" the glutamate in a conformation that is shielded from the aqueous environment, thereby physically blocking the proton pathway. bohrium.com

Versatility of Binding: X-ray data suggests that Oligomycin B, with its additional hydroxyl group compared to other oligomycins, has a greater number of potential hydrogen bond donors and acceptors available for intermolecular interactions, potentially making it a more versatile binder to the protein receptor.

More recent studies using single-particle cryo-electron microscopy (cryo-EM) have provided further insights by visualizing the entire ATP synthase complex embedded in a lipid nanodisc, a more native-like environment. These cryo-EM structures, determined at resolutions of 3.6-3.8 Å, confirmed that oligomycin binds to the same site on the c-ring that is exposed to the lipid bilayer. researchgate.netbohrium.com The presence of oligomycin was observed to reduce the inherent flexibility of the Fₒ domain, stabilizing the entire complex. researchgate.net The cryo-EM maps clearly show density for oligomycin at multiple sites on the c₁₀-ring, validating the binding mode first revealed by X-ray crystallography and providing a comprehensive structural basis for its potent inhibitory function. researchgate.netbohrium.com

Environmental Fate, Transport, and Degradation Pathways of Oligomycin B

Environmental Release and Distribution Mechanisms of Oligomycin (B223565) B

The environmental entry of Oligomycin B, like other antibiotics, is anticipated to occur through various channels, including agricultural runoff where Streptomyces are naturally present or used as biocontrol agents, and potentially from research facilities. Once in the environment, its distribution is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

Adsorption and Desorption Characteristics in Soil Matrices

The behavior of macrolide antibiotics in soil is significantly influenced by adsorption and desorption processes. Due to their chemical structure, which includes a large lactone ring and sugar moieties, macrolides can interact with soil components. frontiersin.org Studies on macrolides such as erythromycin (B1671065) and tylosin (B1662201) have shown that they can bind strongly to soil particles, particularly those with high organic carbon and clay content. frontiersin.orgnih.gov This strong adsorption reduces their mobility in the soil column. nih.gov

The adsorption of antibiotics to soil is a critical factor in their environmental persistence. Stronger adsorption can lead to accumulation in the topsoil layers, making them less available for transport into groundwater but potentially more available for degradation by soil microorganisms or uptake by plants. nih.gov Desorption, the release of adsorbed compounds back into the soil solution, is often a slow process for macrolides, suggesting that once bound, Oligomycin B may remain in the soil matrix for extended periods.

Table 1: General Adsorption and Desorption Characteristics of Macrolide Antibiotics in Soil

| Parameter | General Finding for Macrolides | Implication for Oligomycin B |

| Adsorption | Strong affinity for soil organic matter and clay minerals. frontiersin.orgnih.gov | Likely to be strongly adsorbed in soils, limiting its mobility. |

| Desorption | Generally low, indicating a degree of irreversible binding. nih.gov | May persist in the soil matrix after initial binding. |

| Mobility | Considered to have low mobility in most soil types. nih.gov | Low potential for leaching into groundwater. |

This table presents generalized data for macrolide antibiotics due to the lack of specific studies on Oligomycin B.

Transport in Aquatic Systems and Sediment Partitioning

Should Oligomycin B reach aquatic environments through runoff or other means, its fate is largely determined by its partitioning between the water column and sediment. Given the hydrophobic nature of many macrolides, they are expected to partition from the water to the sediment. nih.gov This process is governed by the equilibrium partitioning theory, which suggests that nonionic organic chemicals will distribute between sediment organic carbon, pore water, and benthic organisms. epa.gov

The partitioning behavior of macrolides indicates that sediments can act as a significant sink for these compounds in aquatic systems. nih.gov Once in the sediment, Oligomycin B could persist, potentially affecting benthic organisms. The transport of Oligomycin B in aquatic systems would likely be associated with suspended particulate matter to which it has adsorbed.

Potential for Volatilization and Atmospheric Transport

Volatilization, the transfer of a chemical from the soil or water surface to the atmosphere, is generally not considered a significant environmental transport pathway for macrolide antibiotics. mdpi.com Their relatively large molecular weight and low vapor pressure limit their ability to become airborne. Therefore, the potential for long-range atmospheric transport of Oligomycin B is expected to be negligible.

Biotransformation and Biodegradation of Oligomycin B in Environmental Compartments

The primary mechanism for the breakdown of macrolide antibiotics in the environment is microbial degradation. nih.gov The complex structure of these molecules can be altered and ultimately mineralized by various microorganisms.

Microbial Degradation Pathways in Soil and Water Ecosystems

Soil and aquatic microbial communities have been shown to degrade various macrolide antibiotics. nih.govnih.gov The degradation process often involves the enzymatic alteration of the macrolide structure. Common initial transformation steps for macrolides include the hydrolysis of the lactone ring and the cleavage of sugar moieties. nih.govresearchgate.net For instance, studies on erythromycin have identified the hydrolysis of the lactone ring as a key degradation step. researchgate.net

The rate of degradation can be influenced by several environmental factors, including temperature, pH, and the composition of the microbial community. frontiersin.org In some cases, prior exposure of a microbial community to a macrolide can lead to accelerated degradation, suggesting microbial adaptation. frontiersin.org While specific microbial degradation pathways for Oligomycin B in environmental systems have not been detailed, it is plausible that similar enzymatic processes active against other macrolides would also act on Oligomycin B.

Table 2: Key Microbial Degradation Reactions for Macrolide Antibiotics

| Degradation Reaction | Description | Relevance to Oligomycin B |

| Lactone Ring Hydrolysis | Opening of the large lactone ring, often leading to inactivation. researchgate.net | A probable initial step in the biodegradation of Oligomycin B. |

| Glycosidic Bond Cleavage | Removal of one or more sugar moieties from the macrolide core. researchgate.net | The sugar groups on Oligomycin B are likely targets for enzymatic cleavage. |

| Demethylation | Removal of methyl groups from the molecule. researchgate.net | A potential transformation pathway for Oligomycin B. |

This table is based on degradation pathways observed for other macrolide antibiotics and represents potential pathways for Oligomycin B.

Identification and Characterization of Biodegradation Metabolites

The biodegradation of macrolide antibiotics results in the formation of various transformation products or metabolites. For example, the degradation of azithromycin (B1666446) has been shown to produce metabolites through the removal of its desosamine (B1220255) and cladinose (B132029) sugars. researchgate.net An early laboratory study on Oligomycin B under non-environmental conditions reported the formation of aldehydes, carboxylic acids, and cyclic ethers as degradation products. nih.gov However, the relevance of these findings to environmental biodegradation pathways is unclear, and specific environmental metabolites of Oligomycin B have not been characterized. The identification of such metabolites is crucial for a complete understanding of its environmental fate, as these transformation products may have their own biological activity and persistence.

Role of Specific Environmental Microorganisms in Oligomycin B Degradation

The production of oligomycins by soil-dwelling Streptomyces suggests a natural co-existence with a diverse microbial community capable of degrading complex organic molecules. nih.govresearchgate.net While direct evidence for the biodegradation of Oligomycin B by specific environmental microorganisms is not extensively documented in scientific literature, the general principles of microbial metabolism of secondary metabolites provide a framework for its likely degradation.

Streptomyces species themselves possess robust enzymatic machinery and are known for their ability to break down a wide array of organic compounds, including their own secondary metabolites, as part of nutrient cycling and competition in the soil environment. nih.govresearchgate.net It is plausible that other soil microorganisms, such as bacteria and fungi, have also evolved enzymatic pathways to utilize complex macrolides like Oligomycin B as a carbon source. The degradation of other macrolide antibiotics often involves enzymatic hydrolysis of the lactone ring, a key structural feature of Oligomycin B. nih.gov

General microbial degradation pathways for complex organic pollutants in soil and aquatic environments include:

Enzymatic Hydrolysis: Cleavage of ester bonds, such as the lactone ring in Oligomycin B, by microbial hydrolases.

Oxidation: Introduction of hydroxyl groups or cleavage of side chains by oxidoreductases.

Demethylation and other transformations: Removal of methyl or other functional groups, altering the compound's structure and properties. nih.gov

Further research is needed to isolate and characterize specific microbial strains from soil and aquatic environments that are capable of degrading Oligomycin B and to elucidate the specific enzymatic pathways involved.

Abiotic Degradation Processes of Oligomycin B

In addition to microbial action, abiotic processes play a significant role in the transformation and degradation of Oligomycin B in the environment.